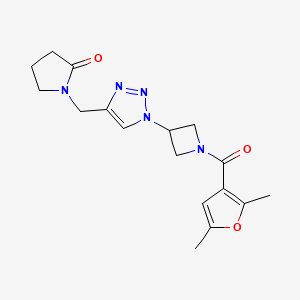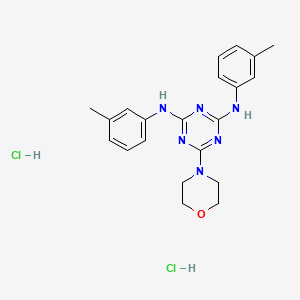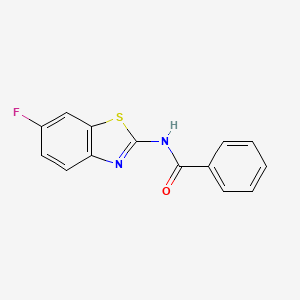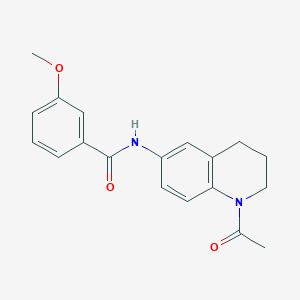
3-(2-Pyridin-2-ylethoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(2-Pyridin-2-ylethoxy)propanenitrile consists of a pyridine ring attached to a propanenitrile group via an ethoxy bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Pyridin-2-ylethoxy)propanenitrile include a molecular weight of 176.22 and a molecular formula of C10H12N2O .Applications De Recherche Scientifique
Metal Complex Synthesis :
- A study demonstrated the use of a derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile in the formation of a square planar Ni(II) complex. This complex was characterized using single-crystal X-ray crystallography and various spectroscopic techniques (Kitos et al., 2016).
Chemical Structure Analysis :
- Research on 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, a related compound, revealed insights into molecular structures, including the coplanarity of non-H atoms and weak intermolecular interactions (Li, Wang, & Xiao, 2011).
Synthesis of Metal Dithiocarbamate Complexes :
- A study synthesized metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups, derived from a similar molecule, and analyzed their properties using spectroscopic data and X-ray crystallography (Halimehjani et al., 2015).
Fluorophore-based Nicotinonitriles Synthesis :
- Research developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles, incorporating pyrene and fluorene moieties, through a domino reaction involving a derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile. This study explored the photophysical properties of these compounds (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis in Organic Synthesis :
- A derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile was used in synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing its role in facilitating organic synthesis under green chemistry conditions (Zhang et al., 2016).
Ligand Development for Rhodium Complexes :
- The compound was utilized in the development of rhodium complexes for catalyzing hydrosilylation of alkenes, highlighting its potential in catalysis and material science (Capka, Czakóová, & Schubert, 1993).
Single-Molecule Magnet Behavior :
- In a study, a derivative of this compound was used in synthesizing a family of planar hexanuclear CoLn clusters demonstrating single-molecule magnet behavior (Li et al., 2019).
Synthesis of Novel Pyridine Derivatives :
- Research focused on the synthesis of novel pyridine derivatives, including pyrazoles, isoxazoles, and pyrazolopyridazine derivatives, using a related compound (Ali, 2010).
Cadmium Complexation :
- A study explored the complexation of Cadmium(II) using a tetradentate ligand resulting from the condensation of a related pyridine derivative (Hakimi et al., 2013).
Synthesis of Bipyrazoles and Pyrazolylpyrimidines :
- A derivative was utilized in synthesizing bipyrazoles, pyrazolylpyrimidines, and related compounds, demonstrating its versatility in organic synthesis (Dawood, Farag, & Ragab, 2004).
Synthesis and Reactions for Multifunctional Pyridine :
- Research showcased the synthesis of multifunctional pyridine derivatives and their reactions with nitrogen binucleophiles (Ali, Elsayed, & Abdalghfar, 2010).
Construction of High-Spin Manganese Clusters :
- The compound was used in constructing high-spin Mn aggregates, contributing to advancements in the field of magnetic materials (Bai et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-pyridin-2-ylethoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQGGWZFPLXHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3001249.png)
![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)




![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)


![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)
